molecular formula C18H25BrN2O2 B11970864 2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide CAS No. 303064-29-1

2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide

Cat. No.: B11970864
CAS No.: 303064-29-1
M. Wt: 381.3 g/mol
InChI Key: GCVHOQNNWCKVLK-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by the presence of a bromophenoxy group and a tert-butylcyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps:

    Formation of 4-Bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-Bromophenoxyacetic Acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Preparation of Hydrazide: The 4-bromophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Formation of the Final Compound: The hydrazide is then reacted with 4-tert-butylcyclohexanone under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexylidene moiety.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include the corresponding carboxylic acid or ketone.

    Reduction: Products may include the corresponding alcohol or amine.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The bromophenoxy group may play a role in binding to these targets, while the hydrazide moiety could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide makes it unique, as bromine can participate in specific interactions that chlorine or methyl groups cannot

Properties

CAS No.

303064-29-1

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-tert-butylcyclohexylidene)amino]acetamide

InChI

InChI=1S/C18H25BrN2O2/c1-18(2,3)13-4-8-15(9-5-13)20-21-17(22)12-23-16-10-6-14(19)7-11-16/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H,21,22)

InChI Key

GCVHOQNNWCKVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)Br)CC1

Origin of Product

United States

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